molecular formula C13H17NO2 B13928767 4-Benzyl-2,2-dimethylmorpholin-3-one

4-Benzyl-2,2-dimethylmorpholin-3-one

Cat. No.: B13928767
M. Wt: 219.28 g/mol
InChI Key: ZNHXNXDTCQOGEX-UHFFFAOYSA-N
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Description

4-Benzyl-2,2-dimethylmorpholin-3-one is an organic compound with a morpholine ring substituted with a benzyl group at the 4-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,2-dimethylmorpholin-3-one typically involves the reaction of benzaldehyde with ethanolamine in the presence of an alkali and a palladium on carbon (Pd/C) catalyst. The reaction is carried out in methanol under high-pressure conditions. The intermediate product, N-benzylethanolamine, is then cyclized with glyoxylic acid in tetrahydrofuran to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,2-dimethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.

Major Products:

    Oxidation: Benzyl ketones or carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzyl or halobenzyl derivatives.

Mechanism of Action

The mechanism of action of 4-Benzyl-2,2-dimethylmorpholin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

    4-Benzylmorpholine: Lacks the dimethyl substitution, leading to different reactivity and biological activity.

    2,2-Dimethylmorpholine: Lacks the benzyl group, affecting its chemical properties and applications.

    4-Benzyl-2-methylmorpholine: Has only one methyl group, resulting in distinct chemical behavior.

Uniqueness: 4-Benzyl-2,2-dimethylmorpholin-3-one is unique due to the combination of the benzyl and dimethyl groups, which confer specific steric and electronic properties. These features make it a valuable compound in synthetic chemistry and potential therapeutic applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-benzyl-2,2-dimethylmorpholin-3-one

InChI

InChI=1S/C13H17NO2/c1-13(2)12(15)14(8-9-16-13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

ZNHXNXDTCQOGEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCO1)CC2=CC=CC=C2)C

Origin of Product

United States

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